Nabilone

Description

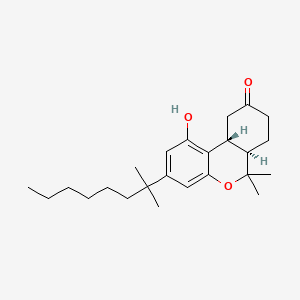

Structure

3D Structure

Properties

IUPAC Name |

(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,18-19,26H,6-12,15H2,1-5H3/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECBBEABIDMGGL-RTBURBONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=O)CC[C@H]3C(OC2=C1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023341, DTXSID401015800 | |

| Record name | Nabilone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Nabilone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nabilone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.93e-04 g/L | |

| Record name | Nabilone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51022-71-0, 61617-09-2 | |

| Record name | Nabilone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51022-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nabilone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nabilone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00486 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nabilone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Nabilone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-trans-3-(1,1-dimethylheptyl)-1-hydroxy-6,6-dimethyl-6,6a,7,8,10,10a-hexahydro-9H-dibenzo[b,d]-pyran-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NABILONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N4O9L084N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nabilone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Nabilone's Mechanism of Action at Cannabinoid Receptors CB1 and CB2: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nabilone (B1677615) is a synthetic cannabinoid, structurally analogous to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive constituent of cannabis.[1][2] Approved for therapeutic use, primarily as an antiemetic for chemotherapy-induced nausea and vomiting, this compound exerts its pharmacological effects through complex interactions with the central nervous system (CNS).[1][3] At the core of its mechanism is its function as a partial agonist at both cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are key components of the body's endogenous endocannabinoid system.[1][4][5] This guide provides a detailed technical overview of this compound's mechanism of action, focusing on its interaction with CB1 and CB2 receptors, the subsequent signaling cascades, and the experimental protocols used for their characterization.

Receptor Binding Affinity

This compound demonstrates high-affinity binding to both CB1 and CB2 receptors, acting as a non-selective cannabinoid receptor agonist.[6] Quantitative analysis of its binding affinity is typically determined through competitive radioligand displacement assays. The equilibrium dissociation constant (Kᵢ) is a measure of a ligand's affinity for a receptor; a lower Kᵢ value indicates a higher binding affinity. This compound binds to both receptors with nanomolar affinity.

Data Presentation: this compound Binding Affinity (Kᵢ)

| Compound | Receptor | Kᵢ Value (nM) | Species/System |

| This compound | Human CB1 | 2.2 nM | Recombinant |

| This compound | Human CB2 | 1.8 nM | Recombinant |

Data sourced from Gareau et al., 1996, as cited in Baillie et al., 2010.[6]

G-Protein Coupled Signaling Pathways

Both CB1 and CB2 are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o.[7] Upon agonist binding, such as with this compound, the receptor undergoes a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G-protein. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which proceed to modulate downstream intracellular effectors.

The principal downstream effect of Gαi/o activation by cannabinoid receptors is the inhibition of the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[8] The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), altering the phosphorylation state of numerous downstream proteins and ion channels.

While specific potency (EC₅₀) and maximal efficacy (Eₘₐₓ) values for this compound in functional assays like cAMP inhibition or GTPγS binding are not consistently reported in publicly available literature, studies indicate its functional activity. For instance, one study noted that this compound was more effective at stimulating [³⁵S]GTPγS binding in mouse whole brain tissue compared to Δ⁹-THC, but less effective than the potent synthetic cannabinoid CP55940, confirming its role as a partial agonist in this pathway.[6]

References

- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A review of this compound in the treatment of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Separate and combined effects of the cannabinoid agonists this compound and Δ9-THC in humans discriminating Δ9-THC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of cannabinoid CB1 receptors and Gi/o protein activation in the modulation of synaptosomal Na+,K+-ATPase activity by WIN55,212-2 and delta(9)-THC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Pharmacodynamics of Nabilone: A Technical Guide for Researchers

An In-depth Examination of the Synthetic Cannabinoid's Interaction with the Endocannabinoid System

Introduction

Nabilone (B1677615) is a synthetic cannabinoid analogue of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive constituent of cannabis.[1] Approved for therapeutic use as an antiemetic for chemotherapy-induced nausea and vomiting, this compound's clinical efficacy is rooted in its distinct pharmacodynamic profile.[2][3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a focus on its molecular interactions, signaling pathways, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cannabinoids and related therapeutic agents.

Mechanism of Action

This compound functions as a partial agonist at both cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2).[1][3] These receptors are key components of the endocannabinoid system, a ubiquitous signaling system involved in regulating a wide array of physiological processes.[4] CB1 receptors are predominantly expressed in the central nervous system, while CB2 receptors are primarily found in peripheral tissues, particularly on cells of the immune system.[4][5] this compound's interaction with both receptors, albeit with a modestly higher affinity for CB1, underlies its therapeutic effects and its side-effect profile.[6][7]

Quantitative Pharmacodynamic Data

The binding affinity and functional potency of this compound at cannabinoid receptors have been quantified in numerous in vitro studies. The following table summarizes key quantitative parameters for this compound, providing a comparative view of its interaction with CB1 and CB2 receptors.

| Parameter | Receptor | Value (nM) | Description |

| Binding Affinity (Ki) | CB1 | 2.89 | Inhibition constant, indicating high-affinity binding to the CB1 receptor.[6] |

| CB2 | 1.84 | Inhibition constant, indicating high-affinity binding to the CB2 receptor.[6] | |

| Functional Potency (EC50) | CB2 | 0.59 | Half maximal effective concentration in a cAMP functional assay, indicating potent agonist activity.[8] |

Signaling Pathways

Upon binding to CB1 and CB2 receptors, this compound initiates a cascade of intracellular signaling events. These G protein-coupled receptors (GPCRs) are primarily coupled to inhibitory G proteins (Gi/o).[9] Agonist binding by this compound leads to the dissociation of the G protein subunits (Gα and Gβγ), which in turn modulate the activity of downstream effector proteins. The canonical signaling pathway involves the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10] Additionally, activation of cannabinoid receptors can lead to the modulation of various ion channels.

Experimental Protocols

The characterization of this compound's pharmacodynamics relies on a suite of established in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

-

Objective: To quantify the affinity of a test compound (this compound) for cannabinoid receptors by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes prepared from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).[8]

-

Radioligand (e.g., [³H]CP-55,940), a high-affinity cannabinoid receptor agonist.[8]

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of an unlabeled high-affinity cannabinoid ligand like WIN 55,212-2).[8]

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).[11]

-

Filtration apparatus (e.g., cell harvester and glass fiber filters).[11]

-

Scintillation counter.[11]

-

-

Procedure:

-

Reaction Setup: In a 96-well plate, combine the receptor-containing membranes, the radioligand at a fixed concentration, and varying concentrations of this compound. Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of an unlabeled ligand).[11]

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at 30°C).[8]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[11]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[11]

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to cannabinoid receptors following agonist binding.

-

Objective: To determine the potency and efficacy of this compound in stimulating G protein activation.

-

Materials:

-

Cell membranes expressing CB1 or CB2 receptors.[10]

-

[³⁵S]GTPγS (a non-hydrolyzable, radiolabeled GTP analog).[10]

-

Guanosine diphosphate (B83284) (GDP).[10]

-

Test compound (this compound).

-

Assay buffer.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Reaction Setup: In a multi-well plate, combine cell membranes, GDP, and varying concentrations of this compound.[10]

-

Initiation: Start the reaction by adding [³⁵S]GTPγS.[10]

-

Incubation: Incubate the plate to allow for G protein activation and [³⁵S]GTPγS binding.

-

Filtration and Quantification: Terminate the reaction by filtration and quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.[10]

-

cAMP Accumulation Assay

This assay quantifies the functional consequence of this compound's activation of Gi/o-coupled cannabinoid receptors, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

-

Objective: To measure the ability of this compound to inhibit adenylyl cyclase activity.

-

Materials:

-

Whole cells expressing CB1 or CB2 receptors (e.g., CHO or HEK-293 cells).[10]

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[10]

-

Test compound (this compound).

-

cAMP detection kit (e.g., based on HTRF, BRET, or ELISA).[12]

-

-

Procedure:

-

Cell Treatment: Pre-incubate the cells with a PDE inhibitor, followed by the addition of varying concentrations of this compound.

-

Stimulation: Stimulate the cells with forskolin to induce cAMP production.[10]

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.[10]

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of this compound to determine the IC50 value.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing the pharmacodynamics of a synthetic cannabinoid like this compound.

Conclusion

This compound's pharmacodynamic profile as a high-affinity partial agonist at both CB1 and CB2 receptors provides a clear molecular basis for its therapeutic applications. The activation of Gi/o-coupled signaling pathways, leading to the inhibition of adenylyl cyclase, is a key mechanism underlying its effects. The experimental protocols detailed in this guide represent the standard methodologies for elucidating the binding and functional characteristics of synthetic cannabinoids. A thorough understanding of these principles and techniques is essential for the continued research and development of novel cannabinoid-based therapeutics.

References

- 1. This compound | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A review of this compound in the treatment of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Medical cannabis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Cannabinoid CB1 receptor-interacting proteins: novel targets for central nervous system drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Nabilone vs. Tetrahydrocannabinol: A Molecular and Functional Dissection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cannabinoid pharmacology, both naturally occurring and synthetic compounds present unique therapeutic potential. This guide provides a detailed comparative analysis of Nabilone, a synthetic cannabinoid, and delta-9-tetrahydrocannabinol (THC), the principal psychoactive constituent of Cannabis sativa. While both molecules exert their effects through the endocannabinoid system, subtle yet significant differences in their molecular architecture translate to distinct pharmacological profiles. This document will delve into their structural nuances, physicochemical properties, receptor interactions, and the downstream signaling cascades they initiate, offering a comprehensive resource for researchers in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound and THC, while both classified as cannabinoids, possess distinct chemical structures that influence their interaction with biological systems. This compound is a synthetic analogue of THC, designed to mimic its therapeutic effects with a modified chemical backbone.[1]

1.1. Chemical Structure

Tetrahydrocannabinol (THC) is a tricyclic dibenzopyran derivative.[2] Its IUPAC name is (6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol.[3] this compound, on the other hand, is a ketone analogue of THC. Its IUPAC name is (6aR,10aR)-rel-1-Hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6,6a,7,8,10,10a-hexahydro-9H-benzo[c]chromen-9-one.[4] The key structural difference lies in the presence of a ketone group at the C9 position of the dibenzopyran ring in this compound, whereas THC has a hydroxyl group at the C1 position and a double bond in the cyclohexene (B86901) ring. This compound is a racemic mixture of (S,S) and (R,R) isomers.[4]

1.2. Physicochemical Data

The structural dissimilarities between this compound and THC give rise to differences in their physicochemical properties, which in turn affect their absorption, distribution, metabolism, and excretion (ADME) profiles.

| Property | This compound | Tetrahydrocannabinol (THC) |

| Molecular Formula | C24H36O3[5] | C21H30O2[3] |

| Molecular Weight | 372.55 g/mol [6] | 314.47 g/mol |

| LogP (Octanol-Water Partition Coefficient) | ~6.8 | ~7.36 |

| Water Solubility | < 0.5 mg/L[6] | Very low |

Cannabinoid Receptor Binding Affinity

This compound and THC exert their pharmacological effects primarily by acting as agonists at cannabinoid receptors, principally CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that are integral components of the endocannabinabinoid system.[7] CB1 receptors are predominantly located in the central nervous system, while CB2 receptors are primarily found in the immune system and peripheral tissues.[7] The affinity of these compounds for the cannabinoid receptors is a critical determinant of their potency and therapeutic window.

| Compound | Receptor | Binding Affinity (Ki, nM) |

| This compound | CB1 | 2.89[8] |

| CB2 | 1.84[8] | |

| Tetrahydrocannabinol (THC) | CB1 | 10 - 40.7 |

| CB2 | 3.1 - 49.3 |

Experimental Protocols

The quantitative data presented in this guide are derived from established experimental methodologies. The following sections detail the core protocols for key assays used in the characterization of cannabinoid compounds.

3.1. Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound and THC for the CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors (e.g., from HEK293 or CHO cell lines) are prepared.

-

Radioligand: A high-affinity cannabinoid receptor agonist, such as [³H]CP-55,940, is used as the radioligand.[9][10]

-

Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or THC).

-

Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

-

Filtration: The mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.[11]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

3.2. GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and THC in activating G-proteins via CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing CB1 or CB2 receptors are used.

-

GTP Analog: A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used.

-

Assay Setup: Cell membranes are incubated with GDP and varying concentrations of the test compound.

-

Reaction Initiation: The binding reaction is initiated by the addition of [³⁵S]GTPγS.[12]

-

Incubation and Filtration: The mixture is incubated, and the reaction is terminated by rapid filtration.

-

Data Analysis: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified. The data is then plotted to determine the EC50 and Emax values.[12]

3.3. cAMP Functional Assay

This assay measures the functional consequence of cannabinoid receptor activation, which is typically the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the ability of this compound and THC to inhibit adenylyl cyclase activity via CB1 and CB2 receptors.

Methodology:

-

Cell Culture: Cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells) are cultured.[12]

-

Adenylyl Cyclase Stimulation: The cells are treated with forskolin (B1673556) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Agonist Treatment: The cells are then incubated with varying concentrations of the test compound (this compound or THC).

-

cAMP Measurement: The intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).[13]

-

Data Analysis: The percentage inhibition of forskolin-stimulated cAMP levels is plotted against the log concentration of the agonist to determine the IC50 value.

Signaling Pathways

Upon agonist binding, both CB1 and CB2 receptors activate intracellular signaling cascades, primarily through their coupling to inhibitory G-proteins (Gi/o).[7] This initiates a series of events that ultimately lead to the observed physiological effects.

Diagram Description: This diagram illustrates the canonical signaling pathway initiated by the binding of an agonist (this compound or THC) to a cannabinoid receptor (CB1 or CB2). This leads to the activation of the inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. The G-protein also activates the MAPK pathway and modulates ion channels. These downstream effects culminate in a cellular response.

Diagram Description: This flowchart outlines the key experimental workflows for characterizing cannabinoid compounds like this compound and THC. It begins with the radioligand binding assay to determine receptor affinity, followed by functional assays (GTPγS and cAMP) to assess agonist activity. The data from these assays are then analyzed to compare the pharmacological profiles of the compounds.

Conclusion

This compound and THC, while sharing a common mechanism of action through the cannabinoid receptors, exhibit distinct molecular structures and physicochemical properties that translate into different pharmacological profiles. This compound's synthetic modifications result in altered receptor binding affinities and potentially different downstream signaling outcomes compared to the naturally occurring THC. A thorough understanding of these differences, facilitated by the detailed experimental protocols and pathway analyses provided in this guide, is crucial for the rational design and development of novel cannabinoid-based therapeutics. This document serves as a foundational resource for researchers aiming to explore the therapeutic potential of these and other related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of phytocannabinoids - Wikipedia [en.wikipedia.org]

- 3. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Activation and Signaling Mechanism Revealed by Cannabinoid Receptor-Gi Complex Structures - PMC [pmc.ncbi.nlm.nih.gov]

Nabilone's Effect on the Central Nervous System and Neurotransmitter Release: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nabilone (B1677615) is an orally active synthetic cannabinoid and a structural analogue of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[1] Approved for the treatment of chemotherapy-induced nausea and vomiting (CINV), its therapeutic and psychoactive effects are rooted in its complex interactions with the central nervous system (CNS).[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, its influence on neurotransmitter systems, and the downstream signaling pathways it modulates. We present quantitative data on its receptor binding and clinical CNS effects, detail relevant experimental protocols, and provide visualizations of key pathways and workflows to support further research and development in the field of cannabinoid pharmacology.

Mechanism of Action in the Central Nervous System

This compound's pharmacological activity is primarily mediated through its interaction with the endocannabinoid system (ECS), a crucial neuromodulatory system involved in regulating a wide array of physiological processes.[3][4]

Interaction with Cannabinoid Receptors

This compound acts as a partial agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[5][6]

-

CB1 Receptors: These receptors are among the most abundant G-protein coupled receptors (GPCRs) in the CNS.[7] They are densely expressed in brain regions associated with memory, cognition, pain perception, mood, and motor control, including the hippocampus, basal ganglia, cerebellum, and cerebral cortex.[3][7] this compound's binding to presynaptic CB1 receptors is the principal mechanism behind its psychoactive effects and its ability to modulate neurotransmitter release.[3][7]

-

CB2 Receptors: Primarily located in peripheral tissues and cells of the immune system, CB2 receptors are also found on glial cells within the CNS.[3][8] While this compound's interaction with CB2 receptors is less understood, it is thought to contribute to its potential anti-inflammatory and neuroprotective properties.[3][9]

This compound mimics the action of endogenous cannabinoids (endocannabinoids) like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG) by directly activating these receptors.[10][11]

CB1 Receptor Downstream Signaling

Upon binding of this compound to the CB1 receptor, a conformational change initiates a cascade of intracellular signaling events. The CB1 receptor primarily couples to inhibitory G-proteins of the Gi/o family.[7][12] This coupling leads to several key downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).[13]

-

Modulation of Ion Channels: The Gβγ subunit complex directly interacts with and modulates voltage-gated ion channels.[12][13]

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): This is a primary mechanism for reducing neurotransmitter release, as the influx of Ca²⁺ into the presynaptic terminal is a critical trigger for vesicle fusion and exocytosis.

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: This leads to an efflux of K⁺, hyperpolarizing the neuron and reducing its excitability.

-

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: CB1 receptor activation can also stimulate the MAPK cascade, including extracellular signal-regulated kinases (ERK1/2), which plays a role in regulating gene expression and neuronal plasticity.[7][13]

Effects on Neurotransmitter Release

A primary function of the endocannabinoid system in the CNS is retrograde signaling. Endocannabinoids are synthesized on-demand in the postsynaptic neuron, travel backward across the synapse, and bind to presynaptic CB1 receptors to suppress neurotransmitter release.[7] this compound, as a CB1 agonist, mimics this effect, leading to a general reduction in the release of several key neurotransmitters.

-

Glutamate & GABA: CB1 receptors are heavily expressed on both glutamatergic (excitatory) and GABAergic (inhibitory) nerve terminals.[8][14] this compound's activation of these receptors can therefore lead to a decrease in both excitatory and inhibitory synaptic transmission.[15] However, some studies have shown that at certain concentrations (1 nM to 10 µM), this compound does not influence basal glutamatergic neurotransmission, unlike Δ⁸-THC which decreases it.[16][17] This suggests a more nuanced profile of action that may differ from other cannabinoids.

-

Dopamine (B1211576) and Serotonin: this compound can influence the release of monoamine neurotransmitters like dopamine and serotonin, which underpins its effects on mood, anxiety, and its antiemetic properties.[3] By activating CB1 receptors in areas like the chemoreceptor trigger zone, this compound can inhibit the release of serotonin, a key neurotransmitter in the vomiting reflex.[18] Its modulation of dopamine may contribute to its psychoactive effects, including euphoria.[15]

-

Acetylcholine (B1216132) and Norepinephrine: The endocannabinoid system also modulates cholinergic and noradrenergic systems.[8][15] By activating presynaptic CB1 receptors, this compound can inhibit the release of acetylcholine and norepinephrine, potentially impacting cognitive functions and autonomic responses.

Quantitative Data Summary

Quantitative analysis is essential for understanding this compound's potency and clinical effect profile. The following tables summarize key data from receptor binding assays and clinical trials.

Table 1: Receptor Binding Affinity of this compound

This table presents the dissociation constant (Ki), a measure of binding affinity, for this compound at human cannabinoid receptors. A lower Ki value indicates a higher binding affinity.

| Receptor | Ligand | Ki (nM) | Reference |

| CB1 | This compound | 2.89 | [19] |

| CB2 | This compound | 1.84 | [19] |

Data indicates this compound is a high-affinity agonist for both CB1 and CB2 receptors, with a slightly higher affinity for CB2.

Table 2: CNS-Related Adverse Events from Placebo-Controlled Clinical Trials

This table summarizes the odds ratio (OR) of common CNS-related adverse events in patients treated with this compound compared to placebo, as determined by a meta-analysis. An OR greater than 1 indicates a higher likelihood of the event occurring with this compound.

| Adverse Event | Odds Ratio (OR) | 95% Confidence Interval (CI) | Reference |

| Drowsiness | 7.25 | 1.64 – 31.95 | [20][21] |

| Dizziness | 21.14 | 2.92 – 152.75 | [20][21] |

| Dry Mouth | 17.23 | 4.33 – 68.55 | [20][21] |

| Headache | 0.94 | 0.19 – 4.72 | [21] |

The data clearly show a statistically significant increase in the incidence of drowsiness, dizziness, and dry mouth with this compound treatment, consistent with its CNS activity.[20][21][22]

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for key assays used to characterize this compound's effects.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay is the gold standard for determining the affinity of a compound for a specific receptor.[23][24] It measures how effectively this compound competes with a radiolabeled ligand for binding to CB1 or CB2 receptors.

Methodology:

-

Receptor Preparation:

-

Homogenize tissue or cells expressing the target receptor (e.g., rat brain homogenate for CB1) in a cold lysis buffer.[25]

-

Centrifuge the homogenate to pellet the cell membranes containing the receptors.

-

Wash and resuspend the membrane pellet in an appropriate assay binding buffer.[25]

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[25]

-

-

Competitive Binding Incubation:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific CB1 or CB2 radioligand (e.g., [³H]CP55,940), and a range of concentrations of unlabeled this compound.[23]

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled agonist).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.[25]

-

-

Separation and Counting:

-

Rapidly separate the receptor-bound radioligand from the free (unbound) radioligand via vacuum filtration through glass fiber filters. The membranes and bound ligand are trapped on the filter.[23][25]

-

Wash the filters with ice-cold buffer to remove any remaining unbound ligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.[25]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[25]

-

Randomized, Double-Blind, Placebo-Controlled Crossover Study

This clinical trial design is robust for assessing the acute CNS effects of a drug like this compound in human subjects.[26][27]

Methodology:

-

Participant Recruitment: Recruit a cohort of healthy volunteers or a specific patient population. Screen for inclusion/exclusion criteria.

-

Randomization: Randomly assign participants to a sequence of treatments. For a two-period crossover, participants are assigned to either receive this compound first and then Placebo, or Placebo first and then this compound.

-

Treatment Period 1:

-

Administer the first assigned treatment (this compound or Placebo) in a double-blind manner (neither the participant nor the investigator knows the treatment identity).

-

At baseline and at set time points after administration, conduct a battery of CNS assessments (e.g., cognitive tests, visual analogue scales for mood and sedation, psychomotor tasks).[26][27]

-

-

Washout Period: A sufficient period between treatments to ensure the drug is completely eliminated from the body, preventing carryover effects.

-

Treatment Period 2:

-

Administer the second treatment (the one not received in Period 1).

-

Repeat the same battery of CNS assessments at the same time points as in the first period.

-

-

Data Analysis:

-

Compare the outcomes (e.g., changes in cognitive scores, sedation levels) between the this compound and Placebo conditions for each participant.

-

Use appropriate statistical tests (e.g., paired t-test, repeated measures ANOVA) to determine if there are significant differences in effects between this compound and Placebo.

-

Conclusion and Future Directions

This compound exerts complex and potent effects on the central nervous system, primarily by acting as a high-affinity partial agonist at CB1 receptors. This interaction triggers inhibitory Gi/o protein signaling, leading to a widespread suppression of neurotransmitter release, including glutamate, GABA, serotonin, and dopamine. The quantitative data confirm its high receptor affinity and clinically significant CNS side effects such as drowsiness and dizziness.

For researchers and drug development professionals, understanding this detailed mechanism is paramount. The differences in effects between this compound and other cannabinoids, such as its reported lack of impact on basal glutamatergic transmission in some studies, highlight opportunities for developing more selective CB1 receptor modulators. Future research should focus on elucidating the specific neuronal circuits and neurotransmitter interactions responsible for this compound's therapeutic benefits versus its adverse effects. This could pave the way for designing novel cannabinoids with improved therapeutic indices, targeting specific CNS disorders with greater precision and fewer undesirable psychoactive or cognitive side effects.

References

- 1. This compound | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]

- 8. This compound treatment for severe behavioral problems in adults with intellectual and developmental disabilities: Protocol for a phase I open-label clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. A review of this compound in the treatment of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential effects of endocannabinoids on glutamatergic and GABAergic inputs to layer 5 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effect of a synthetic cannabinoid agonist (this compound) on unimodal tactile illusion correlates with a psychometric scores in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of the synthetic cannabinoid this compound on spatial learning and hippocampal neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Video: Chemotherapy-Induced Nausea and Vomiting: Cannabinoids [jove.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. examine.com [examine.com]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. giffordbioscience.com [giffordbioscience.com]

- 26. Lack of effect of central nervous system-active doses of this compound on capsaicin-induced pain and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. This compound produces marked impairments to cognitive function and changes in subjective state in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Cannabinoid Nabilone: A Technical Guide to its Off-Label Clinical Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nabilone, a synthetic cannabinoid, is structurally similar to delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. While officially approved for the treatment of chemotherapy-induced nausea and vomiting (CINV) in patients who have not responded to conventional antiemetic therapies, a growing body of clinical research is exploring its therapeutic potential in a variety of off-label applications.[1] This technical guide provides an in-depth overview of the current landscape of this compound's off-label clinical research, focusing on its applications in chronic pain management, post-traumatic stress disorder (PTSD), and spasticity-related pain.

Mechanism of Action: Targeting the Endocannabinoid System

This compound exerts its pharmacological effects primarily through its interaction with the endocannabinoid system (ECS), a complex cell-signaling network involved in regulating a wide range of physiological processes.[2] The primary targets of this compound are the cannabinoid receptors type 1 (CB1) and type 2 (CB2).[3]

-

CB1 Receptors: Predominantly located in the central nervous system (CNS), including the brain and spinal cord, CB1 receptors are associated with the psychoactive and analgesic effects of cannabinoids.[2][3]

-

CB2 Receptors: Primarily found in the peripheral nervous system and on immune cells, CB2 receptors are mainly involved in modulating inflammation and immune responses.[3]

By acting as an agonist at these receptors, this compound can modulate neurotransmitter release, reduce inflammation, and influence pain perception, mood, and sleep.[2]

Off-Label Clinical Research Applications

Chronic Non-Cancer Pain

A significant area of off-label investigation for this compound is in the management of chronic non-cancer pain, a condition that is often refractory to conventional treatments.[4]

| Study Type | Patient Population | Number of Patients | This compound Dosage | Key Findings | Reference |

| Retrospective Cohort Study | Children and adolescents with severe chronic noncancer pain | 28 | Not specified | 25% reported a slight improvement in pain symptoms. | [2] |

| Retrospective Chart Review | Adults with chronic non-cancer pain | 20 | Not specified | 15 patients reported subjective overall improvement; 9 reported reduced pain intensity. Beneficial effects on sleep and nausea were also noted. | [5] |

| Systematic Review | Adults with chronic non-cancer pain | Multiple studies | Varied | Mixed evidence on effectiveness. Some studies showed improvement in pain versus placebo or active comparators, while others showed no difference. | [6][7][8] |

A common methodology observed in the research is the retrospective analysis of patient charts. For instance, in a study conducted at a tertiary pediatric teaching hospital, data was collected from the electronic medical records of patients aged ≤18 years who were prescribed this compound for chronic pain between July 1, 2013, and June 30, 2017.[2] Data points included patient demographics, primary pain diagnosis, this compound dosage, duration of treatment, reported effects on pain and other symptoms, side effects, and reasons for discontinuation.[2]

Post-Traumatic Stress Disorder (PTSD)

This compound has been investigated for its potential to alleviate treatment-resistant nightmares, a hallmark symptom of PTSD.

| Study Type | Patient Population | Number of Patients | This compound Dosage | Key Findings | Reference |

| Open-Label Clinical Trial | Patients with PTSD and treatment-resistant nightmares | 47 | Started at 0.5 mg at bedtime, titrated to effect (range 0.2 mg to 4.0 mg nightly) | 72% experienced cessation or a significant reduction in nightmare intensity. Subjective improvements in sleep time, quality, and reduction of daytime flashbacks and night sweats were also noted. | [4][9][10] |

| Randomized, Double-Blind, Placebo-Controlled Crossover Study | Male Canadian military personnel with PTSD and trauma-related nightmares | 10 | Started at 0.5 mg, titrated to a maximum of 3.0 mg | Significant reduction in the frequency and intensity of nightmares with this compound compared to placebo. 50% were "much improved" on this compound versus 11% on placebo. | [11] |

In an open-label clinical trial, the charts of 47 patients with PTSD and persistent nightmares despite conventional therapies were reviewed after the initiation of adjunctive this compound.[9] Patients were started on 0.5 mg of this compound one hour before bedtime.[10] Follow-up occurred within 7 days to assess dose response and monitor for side effects.[10] Dose titration was performed if the medication was well-tolerated and nightmare symptoms were not effectively controlled.[10]

A more rigorous methodology was employed in a randomized, double-blind, placebo-controlled crossover study.[11] Participants received either this compound or a placebo for 7 weeks, followed by a 2-week washout period, and then crossed over to the other treatment for another 7 weeks.[12] The starting dose was 0.5 mg and was titrated to achieve nightmare suppression, with a maximum dose of 3.0 mg.[11]

Spasticity-Related Pain in Upper Motor Neuron Syndrome

Clinical research has also explored the efficacy of this compound in reducing spasticity-related pain, a common and disabling symptom in patients with upper motor neuron syndrome (UMNS), including those with multiple sclerosis.

| Study Type | Patient Population | Number of Patients | This compound Dosage | Key Findings | Reference |

| Double-Blind, Placebo-Controlled Crossover Trial | Patients with chronic UMNS and spasticity-related pain | 13 (11 completed) | 1 mg per day | Significant decrease in pain (p < 0.05) with this compound compared to placebo. Spasticity, motor function, and activities of daily living did not change. | [4][13][14][15] |

A double-blind, randomized, placebo-controlled crossover study was conducted over a total of 9 weeks.[13] The study consisted of two 4-week treatment periods separated by a washout period. During the treatment periods, patients received either this compound (0.5 mg per day for the first week, then 1 mg per day for three weeks) or a matching placebo.[13] The primary outcome measure was a change in spasticity-related pain, assessed using the 11-Point-Box-Test.[4][13]

Conclusion and Future Directions

The off-label clinical research into this compound demonstrates its potential as a therapeutic agent for a range of conditions, primarily centered around its analgesic and neuromodulatory properties. The strongest evidence to date appears to be in the management of chronic non-cancer pain and PTSD-related nightmares. However, the existing body of research is characterized by a mix of study designs, including retrospective reviews and small-scale controlled trials.

For drug development professionals, the current findings provide a solid foundation for designing larger, more robust clinical trials. Key considerations for future research include:

-

Standardized Dosing and Titration Protocols: Establishing optimal dosing regimens for different indications is crucial.

-

Long-Term Safety and Efficacy: Most studies have been of relatively short duration; long-term data is needed to fully understand the risk-benefit profile of chronic this compound use.

-

Identification of Patient Subgroups: Research to identify which patient populations are most likely to respond to this compound treatment would enhance its therapeutic application.

-

Objective Outcome Measures: Future trials should incorporate objective measures alongside subjective patient-reported outcomes to provide a more comprehensive assessment of efficacy.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Low dose treatment with the synthetic cannabinoid this compound significantly reduces spasticity-related pain : a double-blind placebo-controlled cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound for Chronic Non-Cancer Pain - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. View of this compound for Chronic Non-Cancer Pain | Canadian Journal of Health Technologies [canjhealthtechnol.ca]

- 8. cda-amc.ca [cda-amc.ca]

- 9. The use of a synthetic cannabinoid in the management of treatment-resistant nightmares in posttraumatic stress disorder (PTSD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. realmofcaring.org [realmofcaring.org]

- 11. secure.hawaiianethos.com [secure.hawaiianethos.com]

- 12. This compound for the Treatment of Post-Traumatic Stress Disorder: A Review of Clinical Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. vivantes.elsevierpure.com [vivantes.elsevierpure.com]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Low dose treatment with the synthetic cannabinoid this compound significantly reduces spasticity-related pain | Semantic Scholar [semanticscholar.org]

The Synthetic Cannabinoid Nabilone: A Technical Guide to its History, Development, and Pharmaceutical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nabilone (B1677615), a synthetic cannabinoid, has carved a niche in the therapeutic landscape, primarily for the management of chemotherapy-induced nausea and vomiting (CINV). This technical guide provides an in-depth exploration of the history and development of this compound as a pharmaceutical compound. It covers its initial synthesis, regulatory journey, mechanism of action through cannabinoid receptors, and its pharmacokinetic and pharmacodynamic profiles. Detailed summaries of key clinical trial methodologies and outcomes are presented, with a focus on quantitative data for efficacy and safety. This document serves as a comprehensive resource for professionals in the field of drug development and cannabin-oid research.

Introduction

This compound is a synthetic, orally active cannabinoid that mimics the effects of delta-9-tetrahydrocannabinol (Δ⁹- THC), the primary psychoactive component of Cannabis sativa.[1] Its development was spurred by early reports in the 1970s from young cancer patients who found that smoking cannabis alleviated the nausea and vomiting associated with their chemotherapy.[2] This led to government, industry, and academic-sponsored research into the antiemetic properties of cannabinoids and their synthetic derivatives.[2] this compound emerged from this research as a promising therapeutic agent.

History and Development

The development of this compound has been marked by a series of key milestones, from its initial synthesis to its approval and marketing by various pharmaceutical entities.

-

Early 1970s: Eli Lilly and Company discovers and develops this compound.[2]

-

1981: this compound is first approved for use in Canada.

-

1985: The U.S. Food and Drug Administration (FDA) grants approval to Eli Lilly to market this compound for the treatment of CINV.[3]

-

1989: Eli Lilly withdraws its marketing approval for commercial reasons.

-

2004: Valeant Pharmaceuticals acquires the rights to this compound from Eli Lilly.

-

2006: Valeant Pharmaceuticals successfully gains FDA approval to market this compound under the brand name Cesamet® for the treatment of CINV in patients who have not responded adequately to conventional antiemetic therapies.[3]

Chemical Synthesis

The total synthesis of this compound has been approached through various routes. One of the notable early syntheses was reported by Archer and his colleagues at Eli Lilly.[2] A generalized scheme for the synthesis of this compound starts from 5-(1',1'-dimethylheptyl)resorcinol.[2]

A key step involves the condensation of this resorcinol (B1680541) derivative with a suitable bicyclic ketone, followed by a Lewis acid-catalyzed isomerization and ring closure to form the dibenzo[b,d]pyran ring system characteristic of this compound.[2] For instance, the condensation with norpinanone in the presence of 4-methylbenzenesulfonic acid monohydrate in trichloromethane can yield an intermediate that, upon SnCl4-catalyzed isomerization and ring closure, produces this compound.[2]

More recent synthetic efforts have focused on enantiodivergent syntheses to obtain specific enantiomers of this compound, which is crucial for studying their differential pharmacological activities.[4]

Pharmacology

Mechanism of Action

This compound is a synthetic cannabinoid that acts as an agonist at cannabinoid receptors CB1 and CB2.[5][6] These receptors are part of the endogenous cannabinoid system, which is involved in regulating a variety of physiological processes, including nausea, vomiting, pain, and appetite.[3]

-

CB1 Receptors: These are primarily located in the central nervous system (CNS), including areas that control nausea and vomiting.[3] this compound's antiemetic effects are largely attributed to its agonist activity at these receptors.[3]

-

CB2 Receptors: These are predominantly found in the periphery, particularly on immune cells. Their activation is associated with anti-inflammatory and immunomodulatory effects.

The interaction of this compound with these receptors leads to a cascade of intracellular signaling events, ultimately modulating neurotransmitter release and neuronal activity.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several studies.

| Parameter | Value |

| Bioavailability | Appears to be completely absorbed after oral administration. |

| Time to Peak Plasma Concentration (Tmax) | Approximately 2 hours. |

| Plasma Half-life (t½) | About 2 hours for the parent drug; around 35 hours for total radioactivity (including metabolites). |

| Metabolism | Extensively metabolized, primarily via multiple cytochrome P450 enzymes. |

| Excretion | Primarily in feces (approx. 60%) and to a lesser extent in urine (approx. 24%). |

Clinical Efficacy

This compound's primary indication is for the treatment of CINV in patients who have failed to respond adequately to conventional antiemetic therapies.[3]

Chemotherapy-Induced Nausea and Vomiting (CINV)

Several clinical trials have demonstrated the efficacy of this compound in managing CINV, particularly in comparison to older antiemetics like prochlorperazine (B1679090).

| Study | This compound Response Rate | Prochlorperazine Response Rate | Key Findings |

| Herman et al. (1979)[7] | 80% (90/113 patients) | 32% (36/113 patients) | This compound was significantly superior to prochlorperazine (P<0.001).[7] |

| Einhorn et al. (1981)[5] | Significantly reduced severity and duration of nausea and frequency of vomiting (p < 0.001) | - | 78% of patients preferred this compound over prochlorperazine.[5] |

| Niiranen & Mattson (1985)[8] | Significantly superior in reducing vomiting episodes. | - | Two-thirds of patients preferred this compound.[8] |

Safety and Tolerability

The use of this compound is associated with a number of adverse effects, primarily related to its action on the central nervous system.

| Adverse Event | This compound Incidence (%) | Prochlorperazine Incidence (%) |

| Drowsiness | 57 | - |

| Vertigo/Dizziness | ~50 | - |

| Dry Mouth | High | - |

| Ataxia | - | - |

| Euphoria | 14 | - |

| "High" Sensation | 7 | - |

| Postural Dizziness | 35 | - |

| Lightheadedness | 18 | - |

| Hallucinations | Infrequent but reported | - |

Note: Incidence rates are compiled from various studies and may not be directly comparable due to differences in study design and patient populations.[1][7][8][9][10]

Experimental Protocols

Clinical Trial Protocol for CINV (Example)

This protocol is a generalized representation based on early double-blind, crossover trials comparing this compound and prochlorperazine.[7][8][10]

-

Objective: To compare the antiemetic efficacy and safety of this compound with prochlorperazine in patients receiving cancer chemotherapy.

-

Study Design: A randomized, double-blind, crossover trial.

-

Patient Population: Adult patients with a confirmed cancer diagnosis scheduled to receive chemotherapy known to induce nausea and vomiting.

-

Intervention:

-

Cycle 1: Patients are randomized to receive either oral this compound (e.g., 2 mg) or oral prochlorperazine (e.g., 10-15 mg) every 8-12 hours, starting the night before chemotherapy and continuing for the duration of the chemotherapy cycle.[7][8]

-

Cycle 2: Patients are crossed over to the alternate treatment for their next identical chemotherapy cycle.

-

-

Primary Endpoints:

-

Number of vomiting and retching episodes.

-

Patient-reported severity of nausea (e.g., using a visual analog scale).

-

-

Secondary Endpoints:

-

Patient preference for the antiemetic.

-

Incidence and severity of adverse events.

-

-

Statistical Analysis: Appropriate statistical tests (e.g., chi-square test, t-test) are used to compare the efficacy and safety of the two treatments. A p-value of <0.05 is typically considered statistically significant.

Cannabinoid Receptor Binding Assay Protocol (Generalized)

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound like this compound for CB1 and CB2 receptors.

-

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP-55,940).

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled cannabinoid agonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound) in the assay buffer.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration to generate a competition curve.

-

Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion

This compound represents a significant milestone in the development of cannabinoid-based therapeutics. Its journey from discovery to its current clinical use for CINV highlights the potential of targeting the endocannabinoid system for therapeutic benefit. While newer antiemetics have since been developed, this compound remains a valuable option for patients with refractory CINV. Ongoing research continues to explore its potential in other indications, such as chronic pain and anxiety, further underscoring the importance of this synthetic cannabinoid in the pharmaceutical landscape. This guide has provided a comprehensive overview of the key technical aspects of this compound's history and development, offering a valuable resource for researchers and professionals in the field.

References

- 1. Anti-emetic efficacy and toxicity of this compound, a synthetic cannabinoid, in lung cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cancernetwork.com [cancernetwork.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A review of this compound in the treatment of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. experts.arizona.edu [experts.arizona.edu]

- 8. A cross-over comparison of this compound and prochlorperazine for emesis induced by cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Superiority of this compound over prochlorperazine as an antiemetic in patients receiving cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound versus prochlorperazine for control of cancer chemotherapy-induced emesis in children: a double-blind, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Psychoactive Landscape of Nabilone: A Technical Guide for Researchers

An in-depth exploration of the psychoactive properties of Nabilone, tailored for researchers, scientists, and drug development professionals. This guide delves into the pharmacodynamics, pharmacokinetics, clinical effects, and underlying molecular mechanisms of this synthetic cannabinoid, presenting quantitative data in structured tables and detailed experimental methodologies.

This compound, a synthetic analogue of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, has garnered significant interest for its therapeutic applications, particularly in managing chemotherapy-induced nausea and vomiting.[1] However, its profound effects on the central nervous system (CNS) also make it a subject of extensive research for its psychoactive properties. This technical guide provides a comprehensive overview of this compound's psychoactive profile within a research context, focusing on its mechanism of action, receptor engagement, and clinical manifestations.

Pharmacodynamics: Receptor Binding and Signaling

This compound exerts its psychoactive effects primarily through its interaction with the endocannabinoid system, a crucial neuromodulatory system involved in regulating mood, cognition, and perception.[2] It acts as a partial agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[2][3] CB1 receptors are densely expressed in the CNS, mediating the psychoactive effects of cannabinoids, while CB2 receptors are predominantly found in the immune system.[2]

Receptor Binding Affinity

This compound exhibits a high affinity for both CB1 and CB2 receptors. Quantitative analysis of its binding affinity has yielded the following inhibitory constant (Ki) values:

| Receptor | Binding Affinity (Ki) |

| CB1 | 2.89 nM |

| CB2 | 1.84 nM |

Data sourced from a 2023 study on cannabinoid receptor ligands.

Downstream Signaling Pathways

Upon binding to the CB1 receptor, this compound initiates a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[4] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5]

Furthermore, activation of the CB1 receptor by this compound modulates various ion channels, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[5] These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release.

This compound's engagement with the CB1 receptor also influences other significant signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol-3-kinase (PI3K)/Akt pathways, which are involved in cell survival and plasticity.[6]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of this compound is a key determinant of its psychoactive effects.

Quantitative Pharmacokinetic Parameters

| Parameter | Value |

| Absorption | Appears to be completely absorbed after oral administration.[1] |

| Tmax (Time to Peak Plasma Concentration) | ~2.0 hours[1] |

| Cmax (Peak Plasma Concentration) | ~2 ng/mL (for a 2 mg dose)[1] |

| Plasma Half-life (T½) | ~2 hours for the parent compound.[7] |

| Metabolite Half-life | ~35 hours for total radioactivity.[7] |

| Bioavailability | Not explicitly stated, but complete absorption is suggested.[1][3] |

| Excretion | Primarily in feces (~60-67%) and to a lesser extent in urine (~22-24%).[1][8] |

Data compiled from various pharmacokinetic studies.

Psychoactive Effects: Clinical Research Findings

Clinical studies have utilized various standardized scales to quantify the psychoactive effects of this compound. These studies, often employing double-blind, placebo-controlled, crossover designs, provide valuable insights into its impact on mood, perception, and cognition.

Summary of Psychoactive and Behavioral Effects from Clinical Trials

| Study Focus | Population | Dosage | Key Psychoactive/Behavioral Scales | Key Findings |

| Agitation in Alzheimer's Disease | Patients with moderate-to-severe AD | 1-2 mg | Cohen-Mansfield Agitation Inventory (CMAI), Neuropsychiatric Inventory-Nursing Home (NPI-NH), Clinician's Global Impression of Change (CGIC) | This compound significantly reduced agitation (CMAI scores) and overall neuropsychiatric symptoms (NPI-NH scores) compared to placebo.[9] |

| Severe Behavioral Problems in IDD | Adults with Intellectual and Developmental Disabilities | Titrated up to 2 mg/day | Aberrant Behavioral Checklist-Irritability (ABC-I), Modified Overt Aggression Scale (MOAS), Clinical Global Impression-Severity (CGI-S) | Protocol for a phase I trial to assess safety and explore changes in severe behavioral problems.[3][10][11] |

| Unimodal Tactile Illusion | Healthy Volunteers | 2-4 mg | Brief Psychiatric Rating Scale (BPRS), Perceptual Aberration Scale (PAS) | This compound increased scores on the BPRS and PAS, suggesting an increase in psychosis-like experiences.[12] |

| Post-Traumatic Stress Disorder | Patients with PTSD | Not specified in abstract | Clinician-Administered PTSD Scale (CAPS), Clinical Global Impression of Change (CGI-C) | This compound showed a statistically significant improvement in PTSD symptoms as measured by CAPS and CGI-C compared to placebo.[13] |

This table summarizes findings from multiple clinical trials. For detailed statistical data, refer to the original publications.

Experimental Protocols

The following section outlines a generalized experimental workflow for a clinical trial investigating the psychoactive properties of this compound, based on common elements from various published study protocols.

Generalized Experimental Workflow

Detailed Methodologies

4.2.1. Participant Recruitment and Screening: Participants are typically recruited based on specific inclusion and exclusion criteria relevant to the study's objectives (e.g., diagnosis of a particular condition, age range).[3] A thorough screening process involves medical history review, physical examination, and baseline psychological assessments.[3] Informed consent is a critical step before any study-related procedures are initiated.

4.2.2. Study Design: A double-blind, placebo-controlled, crossover design is frequently employed to minimize bias.[12] Participants are randomly assigned to receive either this compound or a placebo for a specified period, followed by a washout period to eliminate the effects of the initial treatment.[9] They then "cross over" to the other treatment arm.

4.2.3. Dosing and Administration: this compound is administered orally in capsule form.[7] Dosing often starts low and is gradually titrated upwards to the target dose to improve tolerability.[3][14][15] Dosages in clinical trials have ranged from 0.25 mg to 8 mg per day, depending on the indication and patient population.[3]

4.2.4. Assessment of Psychoactive Effects: A battery of validated rating scales is used to assess the psychoactive and behavioral effects of this compound. These may include:

-

Brief Psychiatric Rating Scale (BPRS): To assess a range of psychiatric symptoms.[12]

-

Perceptual Aberration Scale (PAS): To measure alterations in perception.[12]

-

Visual Analogue Mood Scales (VAMS): For subjective ratings of mood states.

-

Clinician's Global Impression of Change/Severity (CGI-C/CGI-S): For clinician-rated overall improvement or severity of illness.[3][10][11]

-

Aberrant Behavioral Checklist-Irritability (ABC-I): To measure irritability and agitation.[3][10][11]

-

Modified Overt Aggression Scale (MOAS): To quantify aggressive behaviors.[3][10][11]

-

Cohen-Mansfield Agitation Inventory (CMAI): To assess the frequency and type of agitated behaviors.[9]

-

Neuropsychiatric Inventory-Nursing Home (NPI-NH): To evaluate a broad range of neuropsychiatric symptoms in dementia patients.[9]

Assessments are typically conducted at baseline, at regular intervals during the treatment period, and at the end of each treatment phase.